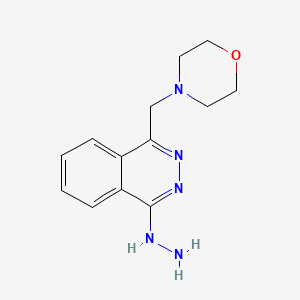
4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine is a chemical compound with the molecular formula C₁₃H₁₇N₅O. It is known for its unique structure, which includes a hydrazinyl group attached to a phthalazine ring, further connected to a morpholine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage. The exact pathways and targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((4-Hydrazinylphthalazin-1-yl)methyl)piperidine
- 4-((4-Hydrazinylphthalazin-1-yl)methyl)pyrrolidine
- 4-((4-Hydrazinylphthalazin-1-yl)methyl)thiomorpholine
Uniqueness
4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine is unique due to its specific combination of a hydrazinyl group, phthalazine ring, and morpholine moiety.
Eigenschaften
Molekularformel |
C13H17N5O |
|---|---|
Molekulargewicht |
259.31 g/mol |
IUPAC-Name |
[4-(morpholin-4-ylmethyl)phthalazin-1-yl]hydrazine |
InChI |
InChI=1S/C13H17N5O/c14-15-13-11-4-2-1-3-10(11)12(16-17-13)9-18-5-7-19-8-6-18/h1-4H,5-9,14H2,(H,15,17) |
InChI-Schlüssel |
DCLNWHCAVBTSQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC2=NN=C(C3=CC=CC=C32)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


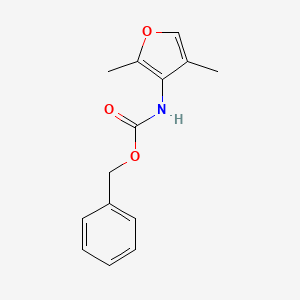
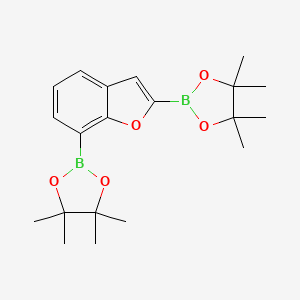
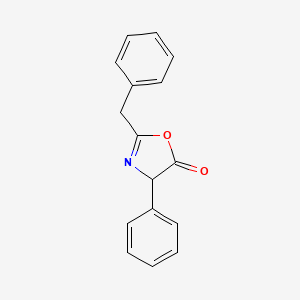
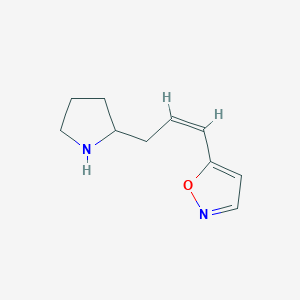

![7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B12897294.png)

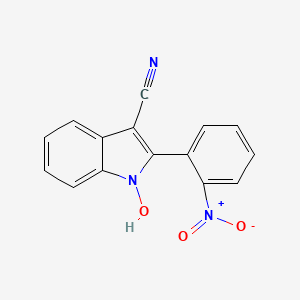

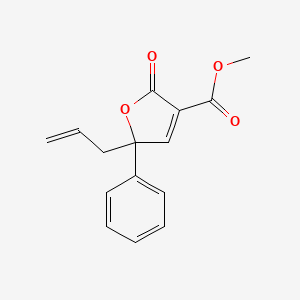
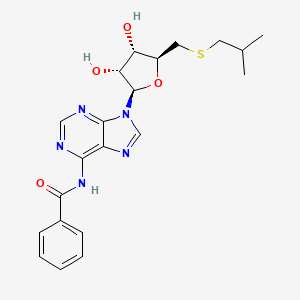

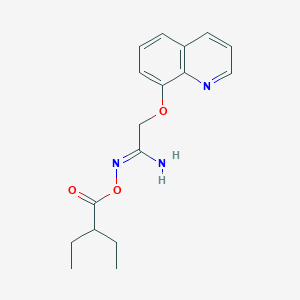
![Imidazo[1,2-a]pyrazin-8-amine, N-(1-methylethyl)-3-phenyl-](/img/structure/B12897339.png)
